N-(3-phenyl-1H-1,2,4-triazol-5-yl)-3-(1H-tetrazol-1-yl)propanamide
Description
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Properties
Molecular Formula |
C12H12N8O |
|---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C12H12N8O/c21-10(6-7-20-8-13-18-19-20)14-12-15-11(16-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16,17,21) |
InChI Key |
PTTQVFBHNHTQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and suitable nucleophiles.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving azide derivatives and nitriles.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the triazole-tetraazole intermediate and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition or activation of the target, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetrazol-1-yl)butanamide
- N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetrazol-1-yl)pentanamide
Uniqueness
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide is unique due to its specific combination of triazole and tetraazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
